molecular formula C9H11NO4 B1583011 1-(2-Methoxyethoxy)-4-nitrobenzene CAS No. 22483-40-5

1-(2-Methoxyethoxy)-4-nitrobenzene

Cat. No. B1583011
CAS RN: 22483-40-5
M. Wt: 197.19 g/mol
InChI Key: AMSIAIRQIAPAPM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-4-nitrobenzene is an organic compound. However, there is limited information available about this specific compound. It’s important to note that the compound may have similarities with 1-Ethoxy-2-(2-methoxyethoxy)ethane1, which is a colorless liquid with a slight ether-like odor1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene. However, a related compound, 1-aryl-2-aminoalkanol derivatives, can be synthesized from the corresponding amides or nitriles2.



Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyethoxy)-4-nitrobenzene is not readily available. However, a related compound, 1-Ethoxy-2-(2-methoxyethoxy)ethane, has a molecular formula of C7H16O31.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, a related compound, Diglyme, is known to be resistant to strong bases and is often used as a solvent for reactions of alkali metal reagents3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, a related compound, 1-Ethoxy-2-(2-methoxyethoxy)ethane, has an average mass of 148.200 Da1.


Scientific Research Applications

Biomedical Applications

  • Scientific Field : Biomedical Engineering
  • Application Summary : Polyphosphazenes, including those synthesized with 2-(2-methoxyethoxy) ethanol, are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . They have potential applications in drug delivery .
  • Methods of Application : The synthesis of poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps. First, polydichlorophosphazenes (PDCP) are synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .
  • Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR). Molecular weight, molar mass distribution, and polydispersity index are determined by Gel Permeation Chromatography (GPC) .

Polymerization

  • Scientific Field : Polymer Science
  • Application Summary : The compound is used in the synthesis of functional block-copolymers, specifically polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) .
  • Methods of Application : The polymerization reactions were performed by three different mechanisms for the controlled polymerization—sequential anionic polymerization, atomic transfer radical polymerization, and the combination of those two methods .
  • Results or Outcomes : Block-copolymers of the desired composition were obtained but with the number average molecular weight (Mn) significantly lower than desired (up to 30). The polymerization of the block-copolymers of the higher Mn was unsuccessful .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : The synthesized polyphosphazene has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
  • Methods of Application : The antibacterial activity of the synthesized polyphosphazene is evaluated in vitro .
  • Results or Outcomes : The synthesized polyphosphazene showed promising results against methicillin-resistant Staphylococcus aureus .

Temperature-Sensitive Polymers

  • Scientific Field : Polymer Science
  • Application Summary : The compound is used in the synthesis of temperature-sensitive polymers, which can be utilized for the construction of novel membranes . These membranes could change their permeability as a response to temperature changes .
  • Methods of Application : The synthesis of the functional block-copolymer polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) was tested . The target was to prepare the polymer of the number average molecular weight (Mn) of approximately 120 that would contain 20–40% of poly(2-(methoxyethoxy)ethyl methacrylate) by mass and in which the polymer phases would be separated .
  • Results or Outcomes : The polymerization of the block-copolymers of the higher Mn was unsuccessful, and the possible mechanisms for the unwanted side reactions are discussed .

Hydrolytic Degradation

  • Scientific Field : Polymer Science
  • Application Summary : The synthesized polyphosphazene undergoes hydrolytic degradation at 37 °C in phosphate-buffered saline (PBS) with neutral, basic, and acidic media .
  • Methods of Application : The hydrolytic degradation of the synthesized polyphosphazene is carried out in vitro .
  • Results or Outcomes : The experimental data are demonstrated by statistical and graphical methods. The values of the coefficient of determination (R2) were found to be 0.9987, 0.9856, and 0.9359, respectively .

Synthesis of Functional Polymers

  • Scientific Field : Polymer Science
  • Application Summary : The compound is used in the synthesis of functional polymers, which can be utilized for the construction of novel membranes . These membranes could change their permeability as a response to temperature changes .
  • Methods of Application : The synthesis of the functional block-copolymer polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) was tested . The target was to prepare the polymer of the number average molecular weight (Mn) of approximately 120 that would contain 20–40% of poly(2-(methoxyethoxy)ethyl methacrylate) by mass and in which the polymer phases would be separated .
  • Results or Outcomes : The polymerization of the block-copolymers of the higher Mn was unsuccessful, and the possible mechanisms for the unwanted side reactions are discussed .

Future Directions

The future directions for 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, fluorescent chemosensors, which include compounds with similar structures, have been widely applied in many diverse fields such as biology, physiology, pharmacology, and environmental sciences56. The application of chemosensors in various established and emerging biotechnologies is very bright56.


Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of 1-(2-Methoxyethoxy)-4-nitrobenzene. For more accurate information, further research and laboratory analysis would be required.


properties

IUPAC Name

1-(2-methoxyethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSIAIRQIAPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338235
Record name 1-(2-Methoxyethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethoxy)-4-nitrobenzene

CAS RN

22483-40-5
Record name 1-(2-Methoxyethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 40 g of 4-nitrophenol, 41 g of 1-bromo-2-methoxyethane, 45 g of K2CO3 and 80 ml of tris[2-(2-methoxyethoxy)ethyl]amine in 80 ml of acetone is refluxed for 20 hours. An insoluble material is filtered off and the filtrate is concentrated under vacuum. The residue is taken up with water and the precipitate formed is filtered off and washed with water. The precipitate is dissolved in AcOEt, washed with a 1N solution of NaOH, with water, with a 1N solution of HCl and with water and dried over Na2SO4 and the solvent is evaporated off under vacuum to give 59 g of the expected product, which is used as such in the next step.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
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Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 4-nitrophenol (Fluka) (0.511 g, 3.67 mmol) in DMF (10 mL) was treated with 60% sodium hydride (Aldrich) (0.170 g, 4.25 mmol) added in portions at 0° C. The yellow mixture was stirred at that temperature for 10 min, then 2-bromoethyl methyl ether (Aldrich) (0.380 mL, 4.04 mmol) was added dropwise at 0° C. The mixture was stirred at that temperature for 5 min, warmed up to rt and stirred for 3.5 h then at 70° C. overnight. The reaction mixture was poured into ice-water (100 mL). The aqueous phase was extracted with EtOAc (2×70 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to give 1-(2-methoxyethoxy)-4-nitrobenzene (0.753 g, 105% yield) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 8.16-8.25 (m, 2H); 6.95-7.03 (m, 2H); 4.17-4.26 (m, 2H); 3.73-3.84 (m, 2H); 3.46 (s, 3H). m/z (ESI, +ve ion) 198.1 (M+H)+.
Quantity
0.511 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Liu, WN Xu, XL Zhang, JP Ma… - … Section E: Structure …, 2008 - scripts.iucr.org
(IUCr) 1-(2-Methoxyethoxy)-4-nitrobenzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 1 scripts.iucr.org
YJ Gwon, C Kim, TS Lee - Sensors and Actuators B: Chemical, 2019 - Elsevier
Radioactive 137 Cs, which have a half-life of about 30.17 years, are a major source of nuclear pollution and should be detected and removed. For this purpose, a colorimetric, …
Number of citations: 12 www.sciencedirect.com
JW Choy - 2013 - search.proquest.com
Activity-based protein profiling with chemical probes derived from cysteine-reactive small molecule inhibitors provides a mechanism for prioritizing target lists for further studies and lead …
Number of citations: 3 search.proquest.com

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